molecular formula C18H22O2 B024678 2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl CAS No. 19956-76-4

2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl

Cat. No. B024678
CAS RN: 19956-76-4
M. Wt: 270.4 g/mol
InChI Key: IOJCFCLZQBXCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl, commonly known as HMDHB, is an organic compound with unique properties that make it a useful tool for scientific research. HMDHB is a small molecule with a simple structure, yet it has a wide range of applications in research, from pharmaceuticals to biochemistry.

Scientific Research Applications

  • Spherand-type Calixarene Application : It acts as a spherand-type calixarene with C-2 symmetry, useful for functionalizing cyclic trimers and tetramers (O'Sullivan et al., 1994).

  • Antiestrogenic Activity : Exhibits antiestrogenic effects, particularly in inhibiting estrogenic responses in vitro (Moore et al., 1997).

  • Use in Synthesis and Characterization : Involved in the synthesis and characterization of various compounds, such as 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl (Zhang Peng-yun, 2011).

  • Anion Exchange Membranes : Forms a component in anion-conducting polysulfone membranes containing hexa-imidazolium functionalized biphenyl units, which are important for electrochemical energy applications (Weiber & Jannasch, 2016).

  • Chiral Synthon : Achieves >99% enantioselectivity as a chiral synthon through processes like cholesterol esterase or porcine pancreas lipase-mediated hydrolysis (Takemura et al., 2008).

  • Electrooxidation : Can be electrooxidized to produce stable cation radical salts or spiro(fluorene-9,1′-cyclohexadienones) (Douadi et al., 1996).

  • Endocrine-Mediated Responses Study : Used in studying hydroxy-PCBs' activities as agonists and antagonists for several endocrine-mediated responses (Safe et al., 1995).

  • Phenoxy Resin Properties : Integral in the study of the properties of novel phenoxy resins containing biphenyl groups (Cai Hong, 2006).

properties

IUPAC Name

4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJCFCLZQBXCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350860
Record name 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19956-76-4
Record name 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
Reactant of Route 6
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.